

Sulfo-Cy5 Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5 amine**

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This guide provides an in-depth overview of **Sulfo-Cy5 amine**, a near-infrared fluorescent dye widely utilized in biolabeling, cell imaging, and other fluorescence-based applications.

Core Concepts

Sulfo-Cy5 amine is a derivative of the cyanine dye Cy5, modified with a primary amine group and sulfonate groups.^[1] The addition of sulfonate groups significantly increases the water solubility of the molecule, making it highly suitable for biological applications in aqueous environments.^[1] The primary amine functionality allows for covalent conjugation to various biomolecules, including proteins and antibodies, by reacting with carboxyl groups.^{[1][2]} This far-red fluorescent probe is particularly advantageous due to the low autofluorescence of biological specimens in this region of the spectrum.

The core structure of **Sulfo-Cy5 amine** consists of two indolenine rings linked by a polymethine chain. The sulfonate groups are attached to the indole rings, enhancing hydrophilicity. The amine group is typically introduced via a linker arm to facilitate its reaction with target molecules.

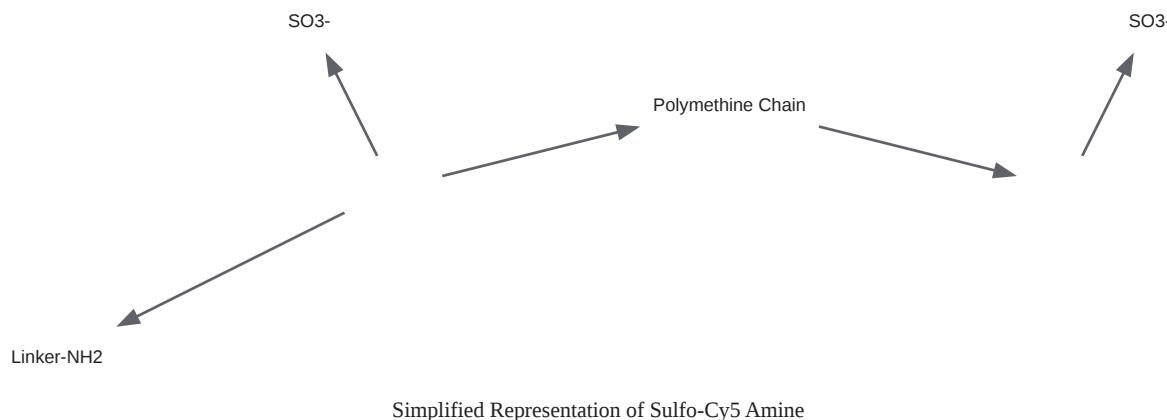
Chemical and Physical Properties

The key quantitative data for **Sulfo-Cy5 amine** are summarized in the table below, providing a comprehensive overview of its characteristics.

Property	Value	References
Chemical Formula	$C_{38}H_{52}N_4O_7S_2$	[3][4][5][6][7]
Molecular Weight	~741 g/mol	[3][4]
CAS Number	2183440-44-8	[3][4][5][6][7]
Appearance	Dark blue solid	[5][6]
Excitation Maximum (λ_{ex})	646 nm	[3][5][8]
Emission Maximum (λ_{em})	662 nm	[3][5][8]
Molar Extinction Coefficient	$271,000 \text{ M}^{-1}\text{cm}^{-1}$	[3][5][8]
Fluorescence Quantum Yield	0.28	[3][5][8]
Solubility	Water, DMF, DMSO, Alcohols	[3][5][6]
Storage Conditions	-20°C, desiccated, protected from light	[3][4][5][6]

Chemical Structure and Reactivity

The IUPAC name for **Sulfo-Cy5 amine** is 1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-2-[5-(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium, inner salt.[4][6] The amine group provides a reactive handle for conjugation.



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Figure 1: Simplified structural representation of **Sulfo-Cy5 amine**.

The primary amine group of **Sulfo-Cy5 amine** is nucleophilic and readily reacts with electrophilic functional groups on target molecules. A common application is the labeling of proteins and other biomolecules through the formation of a stable amide bond. This is typically achieved by reacting the amine group with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester.[9][3]

Experimental Protocols

Protein Labeling with Sulfo-Cy5 Amine using EDC/NHS Chemistry

This protocol describes a general method for conjugating **Sulfo-Cy5 amine** to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4)

- **Sulfo-Cy5 amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)

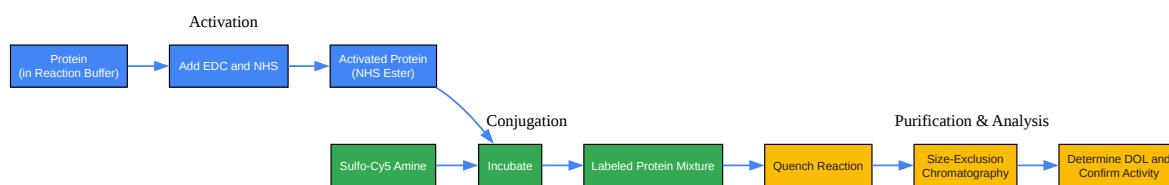
Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and NHS in the Reaction Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Dissolve **Sulfo-Cy5 amine** in a small amount of DMSO or water.
 - Add a 10- to 20-fold molar excess of **Sulfo-Cy5 amine** to the activated protein solution.
 - Incubate for 2 hours at room temperature with gentle mixing, protected from light.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
- Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH

7.4).

- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 646 nm (for Sulfo-Cy5). The DOL can be calculated using the following formula: $DOL = (A_{646} \times \epsilon_{protein}) / (A_{280} - (A_{646} \times CF_{280})) \times \epsilon_{dye}$ where CF_{280} is the correction factor for the dye's absorbance at 280 nm.
- Confirm the functionality of the labeled protein through an appropriate activity assay.

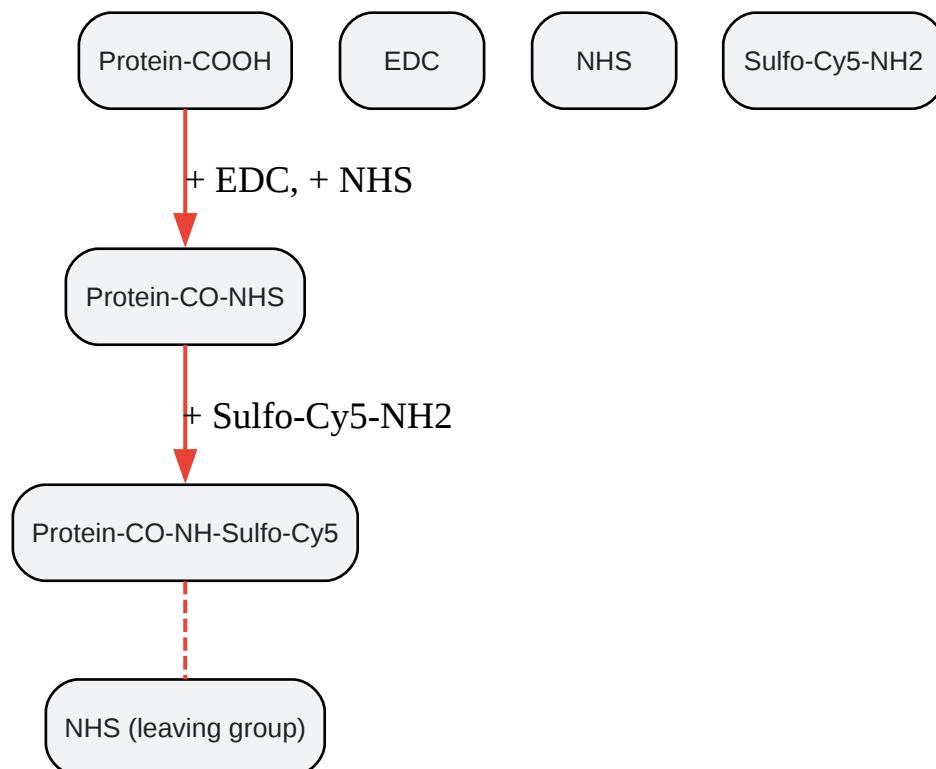


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Figure 2: Experimental workflow for protein labeling with **Sulfo-Cy5 amine**.

Signaling Pathway and Reaction Mechanism

The fundamental reaction for labeling with **Sulfo-Cy5 amine** involves the nucleophilic attack of the primary amine on an electrophilic center. In the case of protein labeling via EDC/NHS chemistry, the carboxyl groups on the protein are first activated to form a more reactive NHS ester. The amine group of Sulfo-Cy5 then displaces the NHS group to form a stable amide bond.



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Figure 3: Reaction pathway for amide bond formation.

Conclusion

Sulfo-Cy5 amine is a versatile and highly effective near-infrared fluorescent probe for a wide range of biological research and drug development applications. Its excellent water solubility, high molar extinction coefficient, and reactive primary amine group make it an ideal choice for labeling proteins, antibodies, and other biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of **Sulfo-Cy5 amine** in various experimental settings.

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